molecular formula C10H12Cl2FN3 B1480628 2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride CAS No. 2098018-79-0

2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride

Cat. No.: B1480628
CAS No.: 2098018-79-0
M. Wt: 264.12 g/mol
InChI Key: WFVBNSGTOSRNDC-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride is a benzimidazole derivative characterized by a 5-fluoro substitution on the aromatic core and an azetidine (a 4-membered nitrogen-containing heterocycle) at the 2-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-(azetidin-3-yl)-6-fluoro-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.2ClH/c11-7-1-2-8-9(3-7)14-10(13-8)6-4-12-5-6;;/h1-3,6,12H,4-5H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVBNSGTOSRNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC3=C(N2)C=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride is a notable member of the benzimidazole derivative family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C10H12Cl2FN3
  • Molecular Weight : 264.12 g/mol
  • Purity : Typically 95% .

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including the compound . Benzimidazole derivatives are recognized for their broad-spectrum antibacterial and antifungal activities:

  • Antibacterial Activity : Research indicates that compounds with a benzimidazole nucleus exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown Minimum Inhibitory Concentrations (MIC) as low as 2 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound's structural similarity to known antifungal agents suggests potential efficacy against various fungal strains. Studies have reported MIC values ranging from 25–62.5 µg/mL against common fungal pathogens .

Anticancer Activity

Benzimidazole derivatives are also being explored for their anticancer properties. The unique electronic properties imparted by the fluorine atom at the 5-position may enhance the compound's interaction with cancer cell targets:

  • Cell Line Studies : In vitro studies have demonstrated that certain benzimidazole derivatives exhibit cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The presence of electron-withdrawing groups like fluorine may increase potency .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Case Studies and Experimental Data

StudyCompound TestedMIC (µg/mL)Target Organism
Bansal et al., 2012Benzimidazole Derivative2S. aureus
Luo et al., 2015Naphthalimide Triazoles2E. coli
Vasantha et al., 2015Carbohydrazides3.12A. niger

These studies illustrate the promising antimicrobial and anticancer activities associated with compounds containing the benzimidazole moiety.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key differentiators include:

  • 5-Fluoro substitution: This modification, seen in compounds like 5-fluoro-6-(substituted)-1H-benzo[d]imidazoles (), enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
  • Dihydrochloride salt : Similar to levocetirizine dihydrochloride (), this salt form improves aqueous solubility, critical for oral or injectable formulations.

Pharmacological Implications (Inferred from Analogs)

  • Kinase inhibition : Azetidine-containing compounds in (e.g., pyrrolo[2,3-d]pyrimidine derivatives) target kinase pathways, implying the azetidine moiety in the target could enhance selectivity for enzymes like PI3K or JAK .
  • Safety profile : Smaller rings (azetidine vs. piperidine) may reduce off-target effects compared to bulkier analogs, though ring strain could affect metabolic stability .

Preparation Methods

Azetidine Derivative Synthesis and Functionalization

Azetidine derivatives, including 3-substituted azetidines, are commonly prepared via ring closure or functional group transformations starting from protected azetidine intermediates. According to patent WO2000063168A1, a representative method involves:

  • Starting with N-t-butyl-O-trimethylsilylazetidine, which is treated with hydrochloric acid at ambient temperature to remove protecting groups and generate the free azetidine derivative as a hydrochloride salt. This process involves an exothermic reaction, followed by extraction and purification steps to isolate the azetidine intermediate as a crystalline solid with yields around 64%.

  • Further functionalization steps may include mesylation (using methylene chloride and mesyl chloride reagents) and nucleophilic substitution with amines such as isopropylamine, under controlled temperature (55-60°C) and stirring conditions for extended periods (up to 12 hours).

  • Hydrogenation steps under elevated hydrogen pressure (up to 60 psi) and temperatures (around 60°C) using palladium hydroxide catalysts are employed to reduce or modify azetidine-containing intermediates, followed by purification through filtration and washing.

  • Formation of hydrochloride salts is achieved by bubbling hydrogen chloride gas through ethanolic suspensions of azetidine derivatives at low temperature (0°C), followed by refluxing for 12 hours. The resulting dihydrochloride salts precipitate out and are isolated by filtration and washing with methyl tert-butyl ether, yielding high-purity products (62-89.5% yield range).

This approach is relevant to the preparation of 2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride, where the azetidine moiety is introduced or modified prior to coupling with the benzimidazole core.

Coupling of Azetidine and Benzimidazole Units

The coupling of the azetidine moiety at the 3-position to the benzimidazole ring at the 2-position is typically achieved through nucleophilic substitution or reductive amination strategies, depending on the functional groups present.

  • The azetidine amine can be reacted with a halogenated benzimidazole intermediate or via amide bond formation strategies.

  • Protective group strategies and salt formation (dihydrochloride) are employed to stabilize the final compound and improve isolation and purity.

Salt Formation and Purification

  • The dihydrochloride salt of 2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole is formed by treatment with hydrogen chloride gas in an alcoholic solvent (ethanol) at low temperature, followed by reflux and isolation by filtration.

  • This salt formation step enhances compound stability, solubility, and crystallinity, facilitating downstream handling and formulation.

Summary Table: Key Preparation Steps and Conditions

Step Reagents/Conditions Outcome/Yield Notes
Azetidine deprotection N-t-butyl-O-trimethylsilylazetidine + HCl (aq), rt Azetidine hydrochloride salt, 64% Exothermic; ether extraction
Mesylation and amine substitution Methanesulfonyl chloride, triethylamine, isopropylamine, 55-60°C, 12 h Mesylate intermediate Controlled temperature, stirring
Hydrogenation Pd(OH)2 on carbon, H2 pressure (40-60 psi), 60°C Reduced azetidine derivatives Multiple H2 recharges; filtration
Benzimidazole ring formation o-Phenylenediamine derivatives + aldehydes/acids, solvent/base variants 5-fluoro-benzimidazole core Solvent/base selection critical
Coupling azetidine and benzimidazole Nucleophilic substitution or reductive amination Target compound Requires careful control
Dihydrochloride salt formation HCl gas bubbling, ethanol, 0°C then reflux 12 h Crystalline dihydrochloride salt, 62-89.5% Enhances purity and stability

Research Findings and Considerations

  • The synthetic route emphasizes mild conditions for azetidine deprotection and functionalization to avoid ring opening or degradation.

  • The use of hydrogen chloride gas in ethanol for salt formation is a reliable method to obtain high-purity dihydrochloride salts with good yields.

  • Solvent and base selection in benzimidazole synthesis significantly affect yield and impurity profiles; safer alternatives to toxic reagents like phosgene have been developed to improve commercial feasibility.

  • Hydrogenation under controlled pressure and temperature is crucial for selective reduction steps without over-reduction or side reactions.

  • The described methods provide a scalable and reproducible approach suitable for pharmaceutical intermediate production.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride?

A practical approach involves multi-step organic synthesis, starting with Friedel-Crafts acylation to introduce the benzimidazole core, followed by cyclization reactions using hydrazine hydrate for ring closure . For the azetidine moiety, nucleophilic substitution or transition metal-catalyzed coupling (e.g., nickel-catalyzed proto-demetallation) can be employed, as demonstrated in analogous imidazole derivatives . Final dihydrochloride salt formation typically requires treatment with HCl in polar solvents. Characterization should include 1^1H/13^13C NMR, IR, and HRMS to confirm purity and structure .

Q. How should researchers optimize reaction conditions to improve yields in benzimidazole-azetidine hybrid syntheses?

Key parameters include:

  • Temperature control : Lower temperatures (0–25°C) during cyclization steps minimize side reactions.
  • Catalyst selection : Nickel or palladium catalysts enhance regioselectivity in heterocyclic coupling .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • pH adjustment : Neutral to slightly acidic conditions stabilize the azetidine ring during salt formation.
    Documented yields for similar compounds range from 75–85% under optimized conditions .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • NMR spectroscopy : 1^1H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and azetidine ring protons (δ 3.0–4.5 ppm). 13^13C NMR confirms sp2^2-hybridized carbons in the benzimidazole core (~150 ppm) .
  • HRMS : Ensures molecular ion consistency (e.g., [M+H]+^+ for C10_{10}H12_{12}Cl2_2FN3_3).
  • IR spectroscopy : Identifies N-H stretches (~3400 cm1^{-1}) and C-F bonds (~1200 cm1^{-1}) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites. For example:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with stability; narrower gaps (~4 eV) suggest higher reactivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize substituents at the 5-fluoro or azetidine positions .
  • Solubility modeling : COSMO-RS predicts solubility in aqueous buffers, aiding formulation design .

Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Metabolic stability tests : Evaluate cytochrome P450 interactions to rule out false positives .
  • Structural analogs : Compare with 5-fluoro-1H-benzimidazole derivatives, where electron-withdrawing groups (e.g., -F) enhance membrane permeability .

Q. What strategies address poor aqueous solubility during in vitro pharmacological testing?

  • Salt modification : Replace dihydrochloride with mesylate or citrate salts for higher solubility .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the azetidine nitrogen .
  • Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes to improve bioavailability .

Q. How can reaction path search methods accelerate synthetic route discovery?

Quantum mechanical reaction path searches (e.g., via the Artificial Force Induced Reaction method) identify low-energy intermediates and transition states. For example:

  • Tautomerization analysis : Predicts favorable pathways for ring closure .
  • Machine learning : Tools like ICReDD integrate experimental data to narrow optimal conditions (e.g., solvent, catalyst) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride
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2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride

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